molecular formula C11H9N5O B3166399 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 91093-97-9

4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3166399
CAS No.: 91093-97-9
M. Wt: 227.22 g/mol
InChI Key: VJYBYDLKNGYSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a hydroxyamino (-ONH₂) substituent at the 4-position and a phenyl group at the 1-position.

Properties

IUPAC Name

N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c17-15-10-9-6-14-16(11(9)13-7-12-10)8-4-2-1-3-5-8/h1-7,17H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYBYDLKNGYSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative coupling of N-uracil amidines and methylarenes under metal-free conditions using tert-butyl hydroperoxide (TBHP) as an oxidant . This method is operationally simple and adaptable to a broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Reactivity: Chloro derivatives are reactive intermediates, while hydrazinyl and hydroxyamino groups enable condensation or coordination chemistry .

Structural and Spectral Comparisons

  • IR Spectroscopy: Hydrazinyl derivatives show NH₂ stretches at 3444–3352 cm⁻¹ , while hydroxyamino groups would exhibit -NH and -OH stretches near 3300–3200 cm⁻¹.
  • NMR: The hydroxyamino proton would resonate downfield (δ ~8–10 ppm) due to deshielding, similar to hydrazinyl NH signals (δ ~4.73 ppm in compound 3 ).

Biological Activity

4-(Hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of protein kinases. This compound specifically targets cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial for cell proliferation and survival.

Key Mechanisms:

  • Inhibition of CDK2 : This leads to cell cycle arrest and apoptosis in cancer cells by disrupting cell signaling pathways associated with growth and metabolism.
  • EGFR Inhibition : The compound has shown significant inhibitory activity against EGFR, which is often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and increased sensitivity to other anticancer therapies.

Biochemical Pathways

The biological activity of this compound affects several key biochemical pathways:

  • Cell Growth Regulation : By inhibiting CDK2 and EGFR, the compound disrupts pathways that regulate cell division and proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, evidenced by increased BAX/Bcl-2 ratios during treatment.
  • Cell Cycle Arrest : It induces cell cycle arrest at the S and G2/M phases, preventing further cell division.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : A study evaluated various derivatives of pyrazolo[3,4-d]pyrimidine, including this compound. Compounds were tested against breast (MCF-7) and lung (A-549) cancer cell lines. Some derivatives exhibited up to 91% inhibition of EGFR-TK activity, indicating a strong potential for anticancer applications .
  • In Vitro Studies : The compound demonstrated significant anti-proliferative effects in vitro with IC50 values indicating potent activity against various cancer cell lines. For instance, specific derivatives showed IC50 values as low as 0.016 µM against wild-type EGFR .
  • Molecular Docking Studies : Docking studies revealed that these compounds bind effectively to the ATP-binding site of EGFR-TK, suggesting a competitive inhibition mechanism that could be exploited for drug design .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindings
Study AShowed that derivatives inhibited A549 lung cancer cells with an IC50 value of 8.21 µM .
Study BIdentified a derivative with 91% inhibition against EGFR-TK in MCF-7 cells .
Study CDemonstrated apoptosis induction in treated cancer cells with increased BAX/Bcl-2 ratios .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrazole precursors and amines. Key steps include refluxing in polar aprotic solvents (e.g., acetonitrile, DMF) and purification via recrystallization. For example, compound 5 in was synthesized using alkyl halides in dry acetonitrile, with yields influenced by solvent choice and reaction time . Similar protocols apply to hydroxyamino derivatives, where protecting groups may be required to stabilize the hydroxyamino moiety during synthesis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are data interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyamino N–O stretch near 3200–3400 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and pyrazolopyrimidine core signals. reports characteristic shifts for pyrazolo[3,4-d]pyrimidine derivatives, such as NH protons at δ 10.2–11.5 ppm .
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) .

Q. How can researchers design initial biological screening assays to evaluate the compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, pyrazolo[3,4-d]pyrimidines are often screened as kinase inhibitors using enzymatic assays (e.g., ATP-competitive inhibition studies) . Cell-based viability assays (e.g., MTT) and anti-inflammatory models (e.g., COX-2 inhibition) are also common .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines, enzyme concentrations, and incubation times.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, shows fluorine substitution enhances metabolic stability, while bulky groups (e.g., cyclohexylamino in ) improve target affinity .
  • Computational Docking : Predict binding modes to explain divergent activities (e.g., using AutoDock Vina) .

Q. How can the hydroxyamino group be strategically modified to optimize pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Convert hydroxyamino to ester or carbamate derivatives for improved bioavailability .
  • Electron-Withdrawing Substituents : Introduce fluorine () or nitro groups to enhance stability .
  • Chelation Studies : Explore metal-binding properties for targeted delivery (e.g., Fe³⁺ chelation in cancer cells) .

Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to kinases (e.g., EGFR or VEGFR) .
  • X-ray Crystallography : Resolves 3D binding conformations (e.g., ATP-binding pocket interactions) .
  • Phosphorylation Assays : Quantify inhibition of substrate phosphorylation via Western blot .

Q. How do researchers address solubility challenges during in vivo testing of this compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures for preclinical formulations .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability (e.g., liposomal delivery) .
  • Salt Formation : Hydrochloride salts (as in ) enhance aqueous solubility .

Data Analysis and Optimization

Q. What computational tools are recommended for predicting SAR and toxicity profiles?

  • Methodological Answer :

  • QSAR Modeling : Utilize Schrödinger’s QikProp or MOE for ADMET predictions .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .
  • Toxicity Databases : Cross-reference with PubChem ToxCast or ProTox-II .

Q. How can reaction design principles (e.g., ICReDD’s approach) accelerate derivative synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict feasible reaction pathways (e.g., transition state analysis) .
  • High-Throughput Screening (HTS) : Automate reaction parameter optimization (solvent, catalyst) .
  • Machine Learning : Train models on existing pyrazolopyrimidine syntheses to predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.